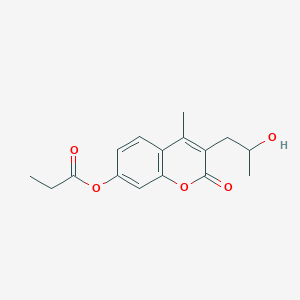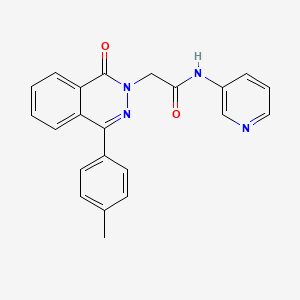![molecular formula C17H10ClF8N5O B11089569 6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11089569.png)
6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a pyrazolo[3,4-b]pyridine core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Cyanide Group: This step may involve nucleophilic substitution reactions using cyanide salts.
Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated structure could be useful in the development of new materials with unique properties, such as high thermal stability or hydrophobicity.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and selectivity, while the cyanide group may play a role in its reactivity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyrazoles: Compounds with similar pyrazole cores and fluorinated groups.
Cyanopyridines: Compounds with cyanide groups attached to pyridine rings.
Trifluoromethylated Compounds: Compounds with multiple trifluoromethyl groups.
Uniqueness
The uniqueness of 6-AMINO-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL CYANIDE lies in its combination of multiple fluorine atoms, a pyrazolo[3,4-b]pyridine core, and a cyanide group. This combination imparts unique chemical and physical properties, such as high stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H10ClF8N5O |
|---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
6-amino-1-[4-[chloro(difluoro)methoxy]phenyl]-3-methyl-4,4-bis(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C17H10ClF8N5O/c1-7-11-13(31(30-7)8-2-4-9(5-3-8)32-17(18,25)26)29-12(28)10(6-27)14(11,15(19,20)21)16(22,23)24/h2-5,29H,28H2,1H3 |
InChI Key |
UHBBTOGQNNXWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(N2)N)C#N)(C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(2-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid](/img/structure/B11089490.png)
![4,4-Diethyl-2-pyridin-2-yl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B11089495.png)
![Methyl 2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11089499.png)
![2-[(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11089505.png)


![1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one](/img/structure/B11089522.png)

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B11089543.png)

![7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11089574.png)
![methyl 3-methyl-11-(2-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11089583.png)
![Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate](/img/structure/B11089588.png)

